![molecular formula C9H9N3O B1455863 5,7-二甲基咪唑并[1,2-a]嘧啶-3-甲醛 CAS No. 1354951-09-9](/img/structure/B1455863.png)

5,7-二甲基咪唑并[1,2-a]嘧啶-3-甲醛

描述

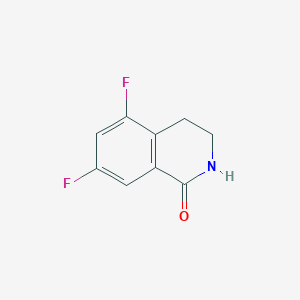

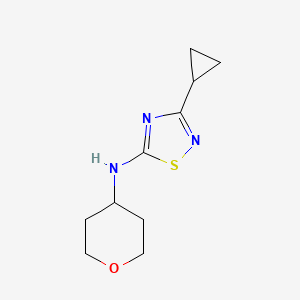

5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

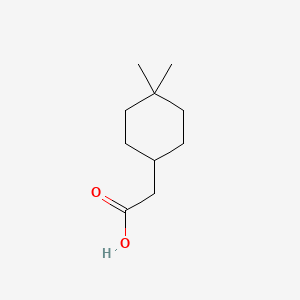

The molecular formula of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is C9H9N3O . The InChI code is 1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1H2,2H3,(H,10,11) .Physical and Chemical Properties Analysis

The molecular weight of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is 175.19 . It is a powder at room temperature .科学研究应用

化学研究

“5,7-二甲基咪唑并[1,2-a]嘧啶-3-甲醛”是一种化学化合物,其分子式为C9H9N3O . 它常用于化学研究,特别是在合成新化合物方面 .

药物化学

与“5,7-二甲基咪唑并[1,2-a]嘧啶-3-甲醛”相似的化合物,如咪唑并[1,2-a]吡啶类似物,已被认定为潜在的抗结核药物 . 这些化合物对多药耐药结核病(MDR-TB)和广泛耐药结核病(XDR-TB)具有显著的活性 .

药物发现

“5,7-二甲基咪唑并[1,2-a]嘧啶-3-甲醛”的结构可能用于药物发现研究。 例如,咪唑并[1,2-a]吡啶,一种类似的化合物,已被确定为“药物偏见”支架,因为它在药物化学中有着广泛的应用 .

癌症研究

吡唑并[1,5-a]嘧啶,在结构上与“5,7-二甲基咪唑并[1,2-a]嘧啶-3-甲醛”相似,已被认定为潜在药物结构中很有前途的药物药效团,可用于治疗癌症 .

炎症性疾病研究

与它在癌症研究中的潜在用途类似,吡唑并[1,5-a]嘧啶也被认定为治疗炎症性疾病的潜在药物 .

病毒性疾病研究

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

未来方向

Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyrimidines have been recognized as a potential scaffold for these developments . This suggests that 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and related compounds may have potential future applications in drug development.

作用机制

Target of Action

It is known that imidazo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyrimidines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyrimidines are known to be involved in a wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyrimidines are known to have a wide range of applications in medicinal chemistry .

生化分析

Biochemical Properties

5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde has been observed to modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites. Additionally, 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde vary with dosage. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For example, high doses of 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde have been associated with toxic effects, including liver damage and alterations in blood chemistry .

Metabolic Pathways

5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .

属性

IUPAC Name |

5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPHTCMCUIBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC=C(N12)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201002 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-09-9 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)